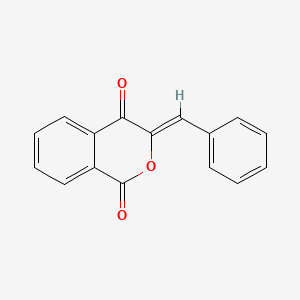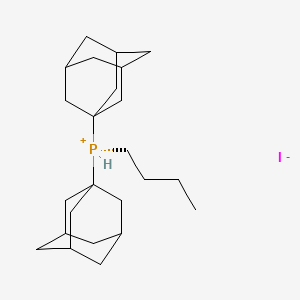
N-Butyl-DI-(1-adamantyl)phosphonium iodide
Vue d'ensemble
Description
N-Butyl-DI-(1-adamantyl)phosphonium iodide is a useful research compound. Its molecular formula is C24H40IP and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Butyl-DI-(1-adamantyl)phosphonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-DI-(1-adamantyl)phosphonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications in Amination Reactions : Alkyl-di-(1-adamantyl)phosphonium salts, similar to N-Butyl-DI-(1-adamantyl)phosphonium iodide, are practical ligand precursors for palladium-catalyzed amination of aryl chlorides, demonstrating high efficiency and turnover numbers up to 10,000 (Tewari, Hein, Zapf, & Beller, 2005).
Synthesis and Reactivity of Arylpalladium Complexes : Monomeric arylpalladium(II) halide complexes containing related phosphine ligands, such as 1-adamantyl-di-tert-butylphosphine, have been synthesized and characterized. These complexes play a role in palladium-catalyzed cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).
Synthesis and Applications in Cross-Coupling Reactions : Improved synthesis methods for di(1-adamantyl)alkylphosphines and their phosphonium salts have been developed, showcasing their utility as ligands in palladium-catalyzed cross-coupling reactions (Tewari, Hein, Zapf, & Beller, 2004).
Water-Soluble Ligand Precursors for Aqueous-Phase Catalysis : Water-soluble ligand precursors like di-1-adamantyl(4-sulfonatobenzyl)phosphonium have been synthesized for use in aqueous-phase Suzuki and Sonogashira couplings, highlighting the potential for more sustainable and safer synthetic processes (Moore, Laskay, Duque, Kelley, Rogers, & Shaughnessy, 2015).
Zeolite Chemistry Applications : 1-Adamantyltrimethylphosphonium iodide, a compound related to N-Butyl-DI-(1-adamantyl)phosphonium iodide, has been synthesized and is of interest in zeolite chemistry as a structure-directing agent (Mansour, Nejman, Taylor, Chalmers, Rey, Bengueddach, Woollins, Slawin, & Kilian, 2017).
Use in Direct Arylation Methods : Palladium-catalyzed methods for the direct ortho-arylation of free benzoic acids utilize similar phosphonium ligands, demonstrating their utility in organic synthesis (Chiong, Pham, & Daugulis, 2007).
Propriétés
IUPAC Name |
bis(1-adamantyl)-butylphosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHWLZKSOGUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40IP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-DI-(1-adamantyl)phosphonium iodide | |
CAS RN |
714951-87-8 | |
| Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714951-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



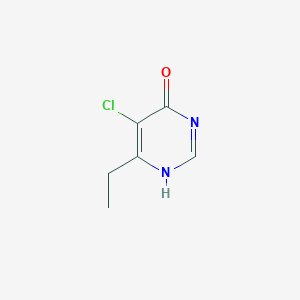

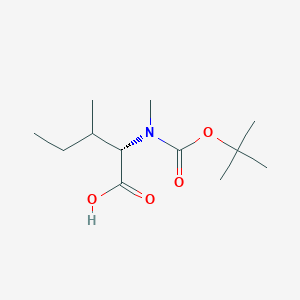
![cyclohexanamine;(2S)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B7934412.png)
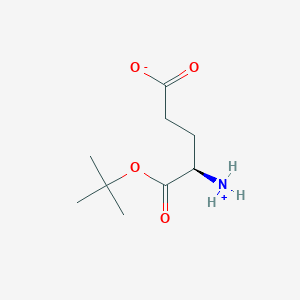
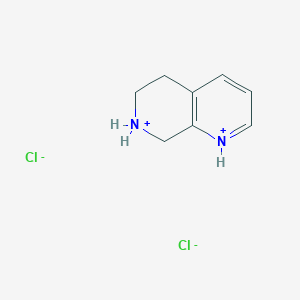
![(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione](/img/structure/B7934441.png)
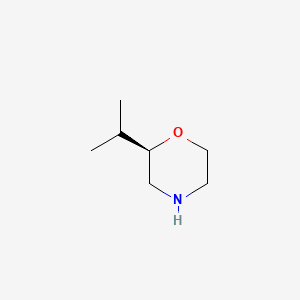
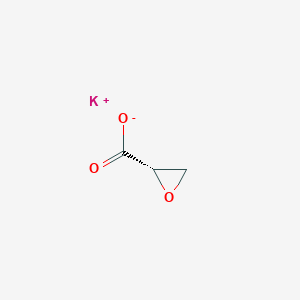
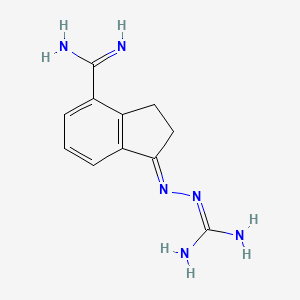
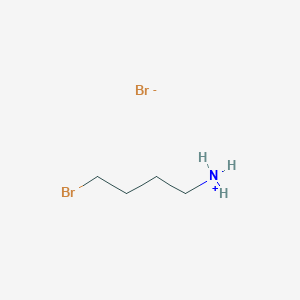
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate](/img/structure/B7934473.png)
![(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B7934478.png)
